2-(4-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazin-1-yl)-N-(propan-2-yl)propanamide
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Overview
Description
2-(4-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazin-1-yl)-N-(propan-2-yl)propanamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazin-1-yl)-N-(propan-2-yl)propanamide can be achieved through various methods. One common approach involves the cyclative condensation of 2-enamino- or 2-formamidino-substituted pyridine derivatives with α-[(hetero)aryl]acetyl chlorides . Another method includes the transition metal-catalyzed direct C−H arylation of 3-unsubstituted quinolizinones and pyrido[1,2-a]pyrimidones with haloarenes . Additionally, halogenation of the same starting compounds at position 3, followed by Suzuki−Miyaura arylation, is also a viable synthetic route .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazin-1-yl)-N-(propan-2-yl)propanamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine or chlorine. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
2-(4-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazin-1-yl)-N-(propan-2-yl)propanamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(4-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazin-1-yl)-N-(propan-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrido[1,2-a]pyrimidine derivatives, such as:
- 4-oxo-4H-quinolizine derivatives
- 3-aryl-4H-quinolizine-4-one derivatives
- 3-aryl-4H-pyrido[1,2-a]pyrimidin-4-one derivatives
Uniqueness
What sets 2-(4-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazin-1-yl)-N-(propan-2-yl)propanamide apart is its unique combination of structural features, which confer specific biological activities and chemical reactivity.
Properties
Molecular Formula |
C18H25N5O2 |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
2-[4-(4-oxopyrido[1,2-a]pyrimidin-2-yl)piperazin-1-yl]-N-propan-2-ylpropanamide |
InChI |
InChI=1S/C18H25N5O2/c1-13(2)19-18(25)14(3)21-8-10-22(11-9-21)16-12-17(24)23-7-5-4-6-15(23)20-16/h4-7,12-14H,8-11H2,1-3H3,(H,19,25) |
InChI Key |
XNTADJZELVMHKL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C(C)N1CCN(CC1)C2=CC(=O)N3C=CC=CC3=N2 |
Origin of Product |
United States |
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